molecular formula C12H16BNO6 B1519918 3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 913835-72-0

3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B1519918
CAS No.: 913835-72-0
M. Wt: 281.07 g/mol
InChI Key: DDZVPNHBJRCXEI-UHFFFAOYSA-N
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Description

3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid is a useful research compound. Its molecular formula is C12H16BNO6 and its molecular weight is 281.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boron atom, which is integral to its reactivity and interactions in biological systems. Its structural components suggest possible applications in various therapeutic areas, including oncology and virology.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}BNO6_6, with a molecular weight of approximately 281.071 g/mol. The compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC12_{12}H16_{16}BNO6_6
Molecular Weight281.071 g/mol
SMILESC(C(=O)O)(C(=O)O)C1=CC=CC=C1B(O)(O)C(=O)N(C(=O)O)C(C1=CC=C(C=C1))N(C(=O)O)C(=O)O
SolubilitySoluble in organic solvents

Antiviral Activity

Recent studies have highlighted the antiviral potential of boronic acid derivatives, particularly against SARS-CoV-2. A study demonstrated that compounds with a benzoxaborole motif exhibited significant inhibitory effects on the main protease of SARS-CoV-2, suggesting that similar structures, including this compound, may also possess antiviral properties. The compound's ability to interact with viral proteases could be a key mechanism for its antiviral activity .

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases effectively. Investigations into the selectivity of boronic acid derivatives have shown that they can selectively inhibit certain proteases while exhibiting minimal off-target activity. For instance, a related study indicated that various benzoxaborole compounds displayed high selectivity against thrombin and trypsin, two common serine proteases . This selectivity is crucial for minimizing side effects in therapeutic applications.

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of this compound on various cell lines are essential for understanding its safety profile. Preliminary data suggest that compounds within this class do not exhibit significant cytotoxicity at therapeutic concentrations, making them promising candidates for further development .

Study on Benzoxaborole Derivatives

A comprehensive study focused on benzoxaborole derivatives, including those structurally related to this compound, revealed their potential as inhibitors of viral proteases. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring could enhance inhibitory potency against SARS-CoV-2 protease .

Evaluation of Proteasome Activity

Another significant finding from research on benzoic acid derivatives showed their ability to promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP). This suggests that this compound may also influence cellular homeostasis by modulating these pathways .

Properties

IUPAC Name

3-borono-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO6/c1-12(2,3)20-11(17)14-9-5-7(10(15)16)4-8(6-9)13(18)19/h4-6,18-19H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZVPNHBJRCXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657148
Record name 3-Borono-5-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-72-0
Record name 3-Borono-5-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-5-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-carboxybenzeneboronic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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